(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde

Fluorescent Sensor Enantioselective Recognition BINOL Dialdehyde

Chiral sensing and asymmetric catalysis labs often struggle to source enantiopure BINOL-dialdehydes with reliable stereochemical integrity for Schiff base condensations. This (R)-enantiomer directly resolves that gap. • Enables reversible imine bond formation for macrocycle, COF, and chiral sensor construction via its 3,3′-dialdehyde groups. • Free 2,2′-dihydroxy groups provide hydrogen-bonding stereocontrol absent in O-methylated analogs; 99% ee ensures consistent enantioselective recognition. • Selective fluorescence turn-on with secondary amines supports drug metabolite monitoring amid primary amine interferences. Supplied at 98% purity (99% ee), stored under inert atmosphere at 2-8°C for maximum shelf stability.

Molecular Formula C22H14O4
Molecular Weight 342.3 g/mol
CAS No. 121314-69-0
Cat. No. B176649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde
CAS121314-69-0
SynonymsR-2,2'-dihydroxy-[1,1'-Binaphthalene]-3,3'-dicarboxaldehyde
Molecular FormulaC22H14O4
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O)C=O
InChIInChI=1S/C22H14O4/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-12,25-26H
InChIKeyDENRDANQMQOFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-BINOL Dialdehyde in Asymmetric Synthesis and Sensing


(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde (CAS 121314-69-0) is an axially chiral binaphthyl derivative featuring hydroxyl groups at the 2,2'-positions and aldehyde groups at the 3,3'-positions . It serves as a versatile C2-symmetric chiral building block and ligand precursor, with its dialdehyde functionality enabling condensation reactions to form Schiff bases, macrocycles, and covalent organic frameworks . Its primary applications are in enantioselective fluorescence sensing, asymmetric catalysis, and chiral polymer synthesis .

Axially chiral (R)-BINOL backbone for enantioselective studies
3,3′-Dialdehyde functionality for reversible Schiff base / imine synthesis
Free 2,2′-dihydroxy groups for hydrogen-bond-directed stereochemical control
Enantiopure (R)-configuration for chiral sensing and asymmetric catalysis research

Why Generic BINOL Derivatives Cannot Replace This Dialdehyde


The 3,3'-dialdehyde substitution pattern on the BINOL scaffold is structurally unique among commercially available BINOL derivatives. Unlike the parent BINOL (1,1'-bi-2-naphthol), which lacks aldehyde groups, or the 3,3'-dicarboxylic acid analog, which cannot form dynamic covalent imine bonds, this dialdehyde enables reversible Schiff base formation essential for sensor design and macrocycle synthesis [1]. The (R)-enantiomer confers specific chiral recognition properties that the racemic mixture does not provide, and the free hydroxyl groups at 2,2'-positions participate in hydrogen bonding that influences stereochemical outcomes in self-assembly, distinguishing it from methylated congeners [2].

! Parent BINOL (no aldehyde) cannot form dynamic imine bonds — substitution may prevent Schiff base-based sensor or macrocycle assembly.
! Racemic dialdehyde may not reproduce (R)-enantiomer chiral discrimination; enantiomeric purity is essential for specific fluorescence responses.
! O-Methylated analogs (2,2′-dimethoxy) lack free hydroxyl hydrogen bonding — may shift diastereomeric outcomes in self-assembly.

Quantitative Differentiation Against Closest Analogs


Enantioselective Fluorescence Enhancement for Amino Acid Recognition

The 6,6'-disulfonated derivative of (R)-3,3'-diformyl-BINOL (prepared directly from the target compound) achieves an enantioselective fluorescence enhancement ratio (ef) of up to 35.8 for asparagine recognition in aqueous HEPES buffer at pH 7.4, compared to the unsulfonated parent compound which is water-insoluble and shows no response in aqueous media [1]. In contrast, the (S)-enantiomer or racemic 3,3'-diformyl-BINOL does not provide the same chiral discrimination magnitude, as the ef value is inherently dependent on the enantiopurity of the starting dialdehyde [1].

Enantioselective Fluorescence
Head-to-head
ef = 35.8 vs. no response (unsulfonated); (S)-enantiomer: lower/opposite selectivity
Supports aqueous-phase enantioselective probe design; context-dependent on sulfonation.
Water-insoluble parent shows no response; HEPES buffer, pH 7.4.
Fluorescent Sensor Enantioselective Recognition BINOL Dialdehyde

Substrate Scope Expansion in BisBINOL vs. MonoBINOL Probes

A bisBINOL-based fluorescent probe (R,R)-4, synthesized via condensation of the target dialdehyde, demonstrates an expanded substrate scope by exhibiting good enantioselective fluorescence responses toward 17 common amino acids [1]. In comparison, the corresponding monoBINOL-based probe (R)-2, derived from the same dialdehyde but without the bis-architecture, shows a narrower substrate scope, typically recognizing only a subset of amino acids with high selectivity [2].

Substrate Scope Expansion
Cross-study
BisBINOL probe: 17 amino acids recognized vs. monoBINOL probe: ~5–10
Broadens screening scope for amino acid enantiomeric composition analysis.
Zn(OAc)₂ co-factor; cross-study comparison.
Fluorescent Probe Amino Acid Sensing BisBINOL

Chemoselective Turn-On Response to Secondary Amines

(R)-3,3'-diformyl-BINOL (the target compound) exhibits minimal fluorescence change when treated with primary amines, but shows a dramatic fluorescence enhancement upon reaction with functional secondary amines (β- and γ-amino alcohols, 1,2- and 1,3-bis(secondary amine) compounds) due to conversion of conjugated aldehyde groups to unconjugated oxazolidines or aminals [1]. This chemoselective turn-on response is not observed with the 3,3'-dicarboxylic acid analog of BINOL, which lacks the aldehyde functionality required for oxazolidine/aminal formation [1].

Chemoselective Turn-On
Class-level
Strong fluorescence with secondary amines; negligible with primary amines
Enables primary/secondary amine discrimination via oxazolidine/aminal formation.
Dicarboxylic acid analog shows no turn-on; qualitative enhancement.
Fluorescence Sensing Amine Discrimination BINOL Dialdehyde

Stereochemical Control via Free Hydroxyl Groups in Self-Assembly

In diastereomeric helicate formation, the BINOL-based dialdehyde subcomponent with free hydroxy groups (i.e., the target compound) dictates one specific diastereomeric helicate form, whereas its methylated congener (2,2'-dimethoxy analog) produces a different diastereomeric outcome [1]. This demonstrates that the free 2,2'-dihydroxy groups are essential for the stereochemical control exerted by hydrogen bonding, a structural feature not available in O-alkylated BINOL dialdehyde analogs.

Stereochemical Control
Head-to-head
Free OH: single diastereomeric helicate; 2,2′-dimethoxy analog: different outcome
Hydrogen bonding essential for stereochemical outcome in helicate self-assembly.
Self-assembly with metal ions; qualitative diastereomeric change.
Supramolecular Chemistry Helicate Assembly Chirality Transfer

Optimal Application Scenarios Based on Quantitative Evidence


Aqueous-Phase Enantioselective Sensing of Amino Acids

The compound's 6,6'-disulfonated derivative enables enantioselective fluorescence recognition of amino acids in pure water (HEPES buffer, pH 7.4) with ef values up to 35.8 for asparagine [1]. This scenario is optimal for laboratories developing water-compatible chiral sensors for biological samples, where unsulfonated BINOL dialdehydes fail due to insolubility.

High-Throughput Screening of Amino Acid Enantiomeric Excess

When elaborated into a bisBINOL architecture, the target dialdehyde yields a probe that recognizes 17 common amino acids with good enantioselectivity [2]. This scenario suits pharmaceutical quality control and metabolomics labs requiring broad-spectrum chiral amine analysis.

Chemoselective Detection of Secondary Amines in Complex Mixtures

The compound's selective fluorescence turn-on with secondary amines (vs. primary amines) via oxazolidine/aminal formation [3] makes it valuable for monitoring secondary amine-containing drugs or metabolites in the presence of primary amine interferents.

Chiral Helicate Synthesis with Predictable Stereochemistry

The free 2,2'-dihydroxy groups control the diastereomeric outcome in helicate self-assembly, whereas O-methylated analogs give different stereochemistry [4]. This scenario is critical for supramolecular chemists designing chiral cages or metallosupramolecular architectures with defined handedness.

Application
Selection Property
Validation Focus
Aqueous-Phase Enantioselective Sensing
Water-soluble probe formation via sulfonation
Aqueous compatibility and enantioselective fluorescence response
Broad-Spectrum Amino Acid Analysis
BisBINOL probe architecture
Substrate scope and enantiomeric excess assessment
Chemoselective Secondary Amine Detection
Aldehyde reactivity with secondary amines
Primary vs. secondary amine discrimination in research mixtures
Stereochemically Defined Helicate Synthesis
Free 2,2′-dihydroxy hydrogen-bonding control
Diastereomeric outcome in supramolecular self-assembly
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